

2-[2-(Dimethylamino)ethoxy]ethanol chemical structure and functionality

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Dimethylamino-ethylamino)-ethanol

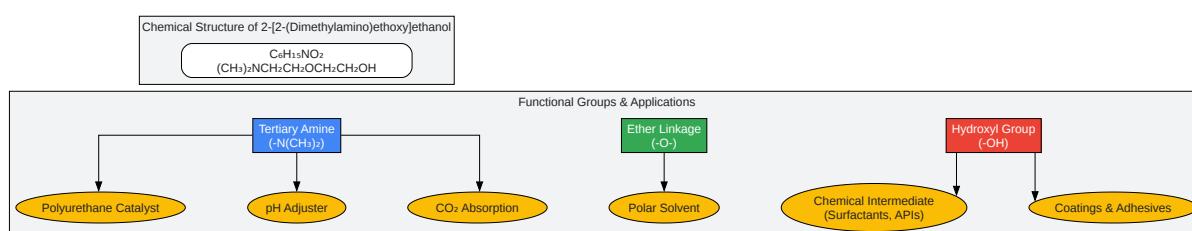
Cat. No.: B1268181

[Get Quote](#)

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), a versatile organic compound with significant applications across various industrial and research sectors. This guide details its chemical structure, functional properties, relevant experimental protocols, and key safety data, tailored for professionals in research and development.


Chemical Structure and Identification

2-[2-(Dimethylamino)ethoxy]ethanol, also known as N,N-Dimethyldiglycolamine, is a polyfunctional organic molecule with the chemical formula C₆H₁₅NO₂.^[1] Its structure is characterized by the presence of three key functional groups: a tertiary amine, an ether linkage, and a primary hydroxyl group.^[1] This unique combination makes it a valuable intermediate and catalyst in numerous chemical processes.^[1]

- IUPAC Name: 2-[2-(dimethylamino)ethoxy]ethanol^[2]
- CAS Number: 1704-62-7^[2]

- Molecular Formula: C₆H₁₅NO₂^[3]
- Linear Formula: (CH₃)₂NCH₂CH₂OCH₂CH₂OH
- Synonyms: DMAEE, Dimethylaminoethoxyethanol, N,N-Dimethyldiglycolamine^{[2][3]}

The presence of the tertiary amine group imparts basic properties to the molecule, allowing it to act as a catalyst, particularly in polyurethane production, and as a pH adjuster.^[1] The hydroxyl group enables it to undergo esterification and other reactions typical of alcohols, making it a reactive intermediate for synthesizing more complex molecules, such as surfactants and active pharmaceutical ingredients (APIs). The ether linkage contributes to its solvency properties and thermal stability.

[Click to download full resolution via product page](#)

Caption: Relationship between functional groups and applications.

Physicochemical and Toxicological Data

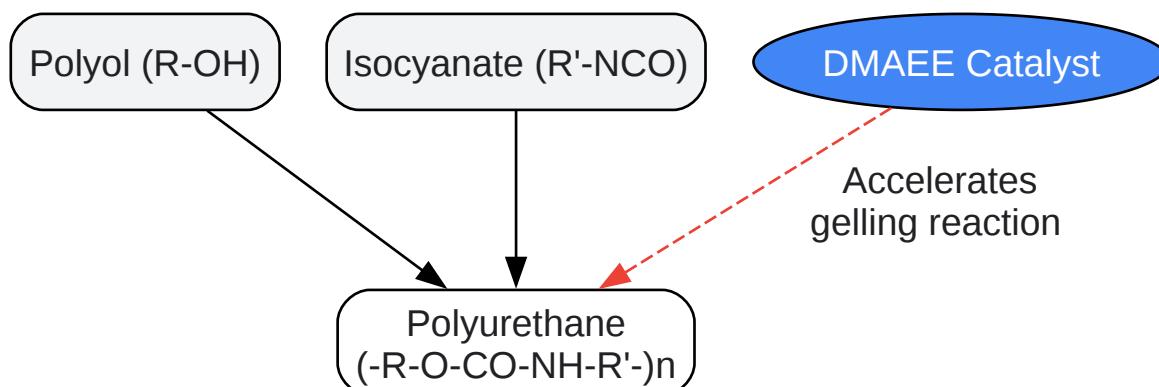
Quantitative data for 2-[2-(Dimethylamino)ethoxy]ethanol has been compiled from various sources to provide a clear reference for its physical properties and toxicological profile.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	133.19 g/mol	[2] [3]
Appearance	Colorless to light yellow clear liquid	[3]
Odor	Amine-like	
Density	0.954 g/mL at 25 °C	[3]
Boiling Point	95 °C at 15 mm Hg	[3]
Flash Point	93 °C (199 °F)	[1] [3] [4]
Water Solubility	1000 g/L at 20 °C (Miscible)	[3]
Refractive Index (n _{20/D})	1.442	[1] [3]
pKa	14.37 ± 0.10 (Predicted)	[3]

| LogP | -0.778 at 20 °C |[\[3\]](#) |

Table 2: Toxicological Data


Parameter	Value	Species	Reference(s)
LD50 (Oral)	2,347 - 2,460 mg/kg	Rat	[4][5]
LD50 (Dermal)	1,410 µL/kg	Rabbit	[3][5]
GHS Hazard Statements	H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage)	N/A	[1][2][6]
Aquatic Toxicity (Fish)	LC50: ~320 mg/L (96 h)	Leuciscus idus	[6]
Aquatic Toxicity (Daphnia)	EC50: >100 mg/L (48 h)	Daphnia magna	[6]

| Aquatic Toxicity (Algae) | EC50: 160 mg/L (72 h) | Pseudokirchneriella subcapitata | [6] |

Core Functionalities and Applications

The trifunctional nature of DMAEE underpins its widespread use in various fields.

- Polyurethane Catalyst: It is extensively used as a tertiary amine catalyst in the production of polyurethane foams.[7] It effectively promotes the reaction between isocyanates and polyols, helping to control the foam rise and gel strength. Its integration into the polymer matrix can also reduce the final product's amine odor.

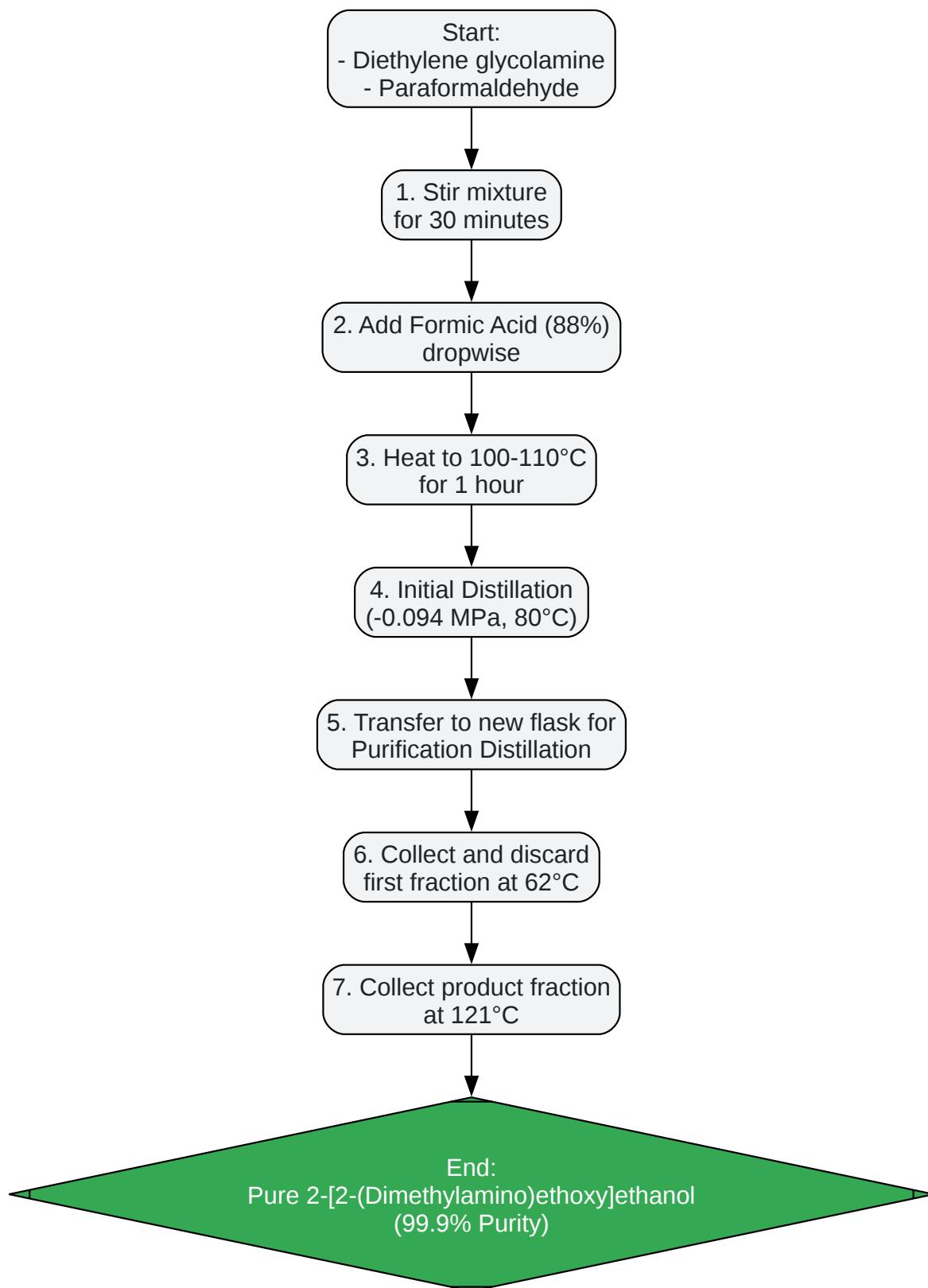
[Click to download full resolution via product page](#)

Caption: Catalytic role of DMAEE in polyurethane formation.

- Chemical Intermediate: DMAEE is a starting material for synthesizing surfactants, corrosion inhibitors, and plasticizers.[1][7] Its hydroxyl group can be functionalized, while the tertiary amine can be quaternized to produce cationic surfactants, which are sometimes used as biocides in oilfield applications.[1] In pharmaceuticals, it serves as an intermediate for certain active compounds.[8]
- Carbon Capture: The weakly basic nature of the amine group allows DMAEE to reversibly react with acidic gases.[1] This property has led to research into its use as a solvent for absorbing carbon dioxide from industrial gas streams, positioning it as a compound of interest for green chemistry applications.[1][9]
- Other Applications: It is also used in coatings and adhesives to improve adhesion and flexibility, in water treatment formulations, and as a pH adjuster in cosmetics.[7]

Experimental Protocols

4.1 Synthesis and Purification of 2-[2-(Dimethylamino)ethoxy]ethanol


The following protocol is based on a documented laboratory-scale synthesis.[3]

Materials:

- Diethylene glycolamine (0.6 mol)
- Paraformaldehyde (1.2 mol)
- Formic acid (88%, 1.2 mol)
- 250 mL three-necked flask
- 500 mL distillation flask
- Heating mantle, stirrer, and condenser
- Reduced pressure distillation apparatus

Protocol:

- Reaction Setup: To a 250 mL three-necked flask, add 63.1 g of diethylene glycolamine and 34.5 g of paraformaldehyde. Stir the mixture for 30 minutes.
- Reagent Addition: Slowly add 63 g of 88% formic acid dropwise to the flask.
- Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 1 hour.
- Initial Distillation: After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) with a kettle temperature of 80°C. This step removes some initial fractions. At this stage, the product purity is approximately 90.0%.[\[3\]](#)
- Purification: Transfer the reaction solution to a 500 mL distillation flask for final purification via reduced pressure distillation (-0.094 MPa).
- Fraction Collection:
 - First, collect the fraction at 62°C, which primarily contains by-products.
 - Next, collect the target product fraction, 2-[2-(dimethylamino)ethoxy]ethanol, at 121°C.
- Final Product: This protocol reports a final yield of 96.5% with a product purity of 99.9%.[\[3\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis and purification of DMAEE.

Safety and Handling

2-[2-(Dimethylamino)ethoxy]ethanol is a combustible liquid that is harmful in contact with skin and can cause severe skin and eye damage.[5][6]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles or a face shield.[5][6] In case of insufficient ventilation, use a full-face respirator.[6]
- Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. [4][5] Handle in a well-ventilated area.
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[4][5] The material is stable under normal storage conditions but is incompatible with strong oxidizing agents, acids, and isocyanates.[3]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
 - Inhalation: Move the person to fresh air.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Dimethylamino)ethoxyethanol - Wikipedia [en.wikipedia.org]

- 2. 2-(Dimethylamino)ethoxyethanol | C6H15NO2 | CID 74348 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-[Dimethylamino]ethoxyethanol | 1704-62-7 [chemicalbook.com]
- 4. 2-[Dimethylamino]ethoxyethanol - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. nbino.com [nbino.com]
- 8. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [2-[Dimethylamino]ethoxyethanol chemical structure and functionality]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268181#2-2-dimethylamino-ethoxy-ethanol-chemical-structure-and-functionality\]](https://www.benchchem.com/product/b1268181#2-2-dimethylamino-ethoxy-ethanol-chemical-structure-and-functionality)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

